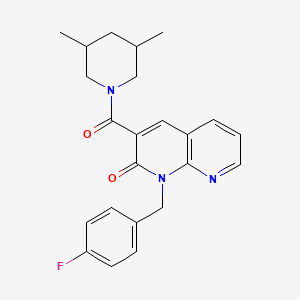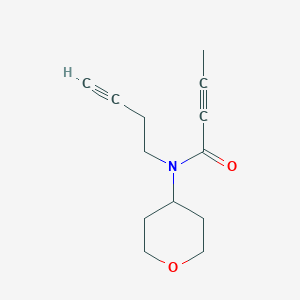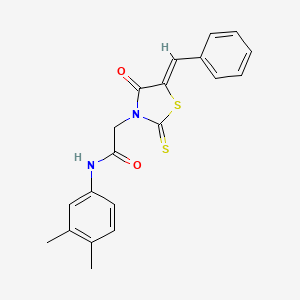
3-(3,5-dimethylpiperidine-1-carbonyl)-1-(4-fluorobenzyl)-1,8-naphthyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,5-dimethylpiperidine-1-carbonyl)-1-(4-fluorobenzyl)-1,8-naphthyridin-2(1H)-one is a useful research compound. Its molecular formula is C23H24FN3O2 and its molecular weight is 393.462. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Catalytic Activity and Metal Coordination
- Coordination with Metals : This compound has been successfully coordinated to Pd(II), W(0), Rh(I), and Ir(III), exhibiting diverse binding modes. Such coordination indicates potential applications in catalysis and materials science (Sinha et al., 2009).
- Catalytic Activity : Specifically, an Ir(III) complex incorporating this compound has shown catalytic activity in hydrogen transfer reactions (Sinha et al., 2009).
Antimicrobial Properties
- Antibacterial Activity : Derivatives of 1,8-naphthyridine, similar to the given compound, have been studied for their antibacterial properties. For instance, compounds with amino-substituted cyclic amino groups at C-7 have shown promising antibacterial activity, which could be relevant for the development of new antibacterial agents (Egawa et al., 1984).
Chiral Discrimination and Enantioseparation
- Chromatographic Enantioseparation : The compound's derivatives have been used in chromatographic enantioseparation, indicating its utility in the separation of chiral compounds (Yashima et al., 1996).
Synthesis of Heterocyclic Compounds
- Green Synthesis of Heterocyclic Compounds : Studies have explored the synthesis of heterocyclic compounds related to 1,8-naphthyridine. These syntheses emphasize green chemistry principles, such as using non-toxic solvents and avoiding catalysts, which could be important for sustainable chemical production (Kamalifar & Kiyani, 2019).
Metal-Ligand Cooperation
- Metal-Metal Bonded Complexes : Diruthenium complexes bridged by naphthyridine-functionalized ligands, closely related to the compound , have been synthesized. These complexes have applications in catalyzing dehydrogenative coupling of alcohols and amines (Saha et al., 2014).
Supramolecular Chemistry
- Hydrogen Bonded Supramolecular Networks : The compound's analogs have been studied in the formation of supramolecular networks via hydrogen bonding with carboxylic acids. This could be significant in the development of new materials and sensors (Jin et al., 2011).
Topoisomerase Targeting and Cytotoxicity
- Targeting Topoisomerase-I : Certain derivatives have shown potent activity in targeting topoisomerase-I, a key enzyme in DNA replication, indicating potential applications in cancer therapy (Singh et al., 2003).
Propiedades
IUPAC Name |
3-(3,5-dimethylpiperidine-1-carbonyl)-1-[(4-fluorophenyl)methyl]-1,8-naphthyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O2/c1-15-10-16(2)13-26(12-15)22(28)20-11-18-4-3-9-25-21(18)27(23(20)29)14-17-5-7-19(24)8-6-17/h3-9,11,15-16H,10,12-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCEJLDMKFWLFLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=C(C=C4)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-3-[(1-methylpiperidin-4-yl)oxy]quinoxaline](/img/structure/B2750647.png)
![N-(4-chlorobenzyl)-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2750650.png)
![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(m-tolyl)urea](/img/structure/B2750651.png)
![[4-[(4-Methylphenyl)sulfonylamino]naphthalen-1-yl] butanoate](/img/structure/B2750655.png)
![N-[1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]but-2-ynamide](/img/structure/B2750656.png)

![3-methyl-1-phenyl-N-((tetrahydrofuran-2-yl)methyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2750658.png)


![[(2R)-2-methyloxiran-2-yl]methanol](/img/structure/B2750663.png)


![2-ethylsulfanyl-3-(4-methoxyphenyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2750668.png)